2-Amino-5-phenyl-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-phenyl-1,3-thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure
Mechanism of Action
Target of Action
2-Amino-5-phenyl-1,3-thiazol-4-ol, a derivative of thiazole, is known to interact with various biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug)
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, which would result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Amino-5-phenyl-1,3-thiazol-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . Moreover, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to vital organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol typically involves the reaction of thiourea with substituted acetophenones under acidic or basic conditions. One common method includes the cyclization of thiourea with 2-bromoacetophenone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: N-substituted thiazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in the treatment of bacterial infections and as an anticancer agent.
Industry: The compound is used in the synthesis of dyes, pigments, and as a corrosion inhibitor in metal industries.
Comparison with Similar Compounds
- 2-Amino-5-methyl-1,3-thiazol-4-ol
- 2-Amino-5-nitro-1,3-thiazol-4-ol
- 2-Amino-5-ethyl-1,3-thiazol-4-ol
Comparison: While these compounds share the thiazole ring structure, the presence of different substituents at the 5-position significantly influences their chemical reactivity and biological activity. For example, 2-Amino-5-nitro-1,3-thiazol-4-ol exhibits stronger antimicrobial activity due to the electron-withdrawing nature of the nitro group, whereas 2-Amino-5-methyl-1,3-thiazol-4-ol shows enhanced stability and lower reactivity.
Conclusion
2-Amino-5-phenyl-1,3-thiazol-4-ol is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable building block for the synthesis of more complex molecules
Properties
IUPAC Name |
2-amino-5-phenyl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMNHLWRPCJGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388797 |
Source
|
Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98879-58-4 |
Source
|
Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.